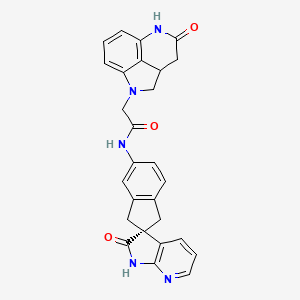

Epimer A

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H23N5O3 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

2-(6-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-yl)-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide |

InChI |

InChI=1S/C27H23N5O3/c33-22-10-17-13-32(21-5-1-4-20(30-22)24(17)21)14-23(34)29-18-7-6-15-11-27(12-16(15)9-18)19-3-2-8-28-25(19)31-26(27)35/h1-9,17H,10-14H2,(H,29,34)(H,30,33)(H,28,31,35)/t17?,27-/m0/s1 |

InChI Key |

YMMTXWRRJUTBEI-LYTHVRBOSA-N |

Isomeric SMILES |

C1C2CN(C3=CC=CC(=C23)NC1=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |

Canonical SMILES |

C1C2CN(C3=CC=CC(=C23)NC1=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |

Origin of Product |

United States |

Mechanistic Investigations of Epimerization of Epimer a

Enzymatic Epimerization Pathways of Epimer A

Enzymatic epimerization of Epimer A is catalyzed by specific enzymes belonging to the class of isomerases (EC 5.1.-.-). These enzymes facilitate the interconversion between Epimer A and its corresponding epimer by lowering the activation energy of the reaction through various catalytic strategies. Unlike non-enzymatic epimerization, which can occur under certain chemical conditions, enzymatic pathways offer high specificity and efficiency, often controlling the stereochemical outcome and reaction rate.

Enzyme Classes and Their Catalytic Mechanisms for Epimer A Interconversion

Enzymes catalyzing the epimerization of Epimer A employ diverse catalytic mechanisms, largely dictated by the chemical nature of the stereogenic center undergoing inversion and the surrounding functional groups. These mechanisms often involve the transient formation of an intermediate that lacks chirality at the epimeric center, allowing for non-stereospecific regeneration of the product with the inverted configuration. Several key mechanistic strategies have been identified for enzymatic epimerization.

One common mechanism for enzymatic epimerization involves the formation of a transient keto intermediate at the stereogenic center. This strategy is often employed when the epimeric carbon is adjacent to a hydroxyl group. The enzyme, frequently utilizing a redox-active cofactor such as NAD(P)+, catalyzes the oxidation of the hydroxyl group to a ketone. cazypedia.orgasm.orgresearchgate.net The resulting keto intermediate is achiral at this position. Subsequently, the enzyme catalyzes the reduction of the ketone back to a hydroxyl group. asm.orgresearchgate.net The key to epimerization lies in the non-stereospecific nature of the reduction step, where the hydride can be delivered to either face of the carbonyl group, leading to the formation of both the original epimer and the inverted epimer. asm.orgnih.gov The enzyme's active site plays a critical role in facilitating the hydride transfer and potentially influencing the equilibrium between the epimers.

Many enzymatic epimerizations proceed via a mechanism involving the abstraction and subsequent addition of a proton at the stereogenic center. This is particularly prevalent when the epimeric carbon has an adjacent acidic proton, often due to the presence of an activating group like a carbonyl, carboxylate, or imine. cazypedia.orgrsc.orgmdpi.com The enzyme utilizes a catalytic base residue to abstract the proton, generating a carbanionic or enolate intermediate that is stabilized by resonance with the activating group. cazypedia.orgrsc.org This intermediate is trigonal at the epimeric center, thus losing its original chirality. Reprotonation of the intermediate by a catalytic acid residue or a proton from the solvent occurs from the opposite face from which the proton was removed, resulting in the inversion of configuration. cazypedia.orgnih.govrsc.orgpnas.org This mechanism can involve one or two catalytic residues acting as general acid and base catalysts. rsc.orgnih.govpnas.org

Certain enzymatic epimerizations occur through an elimination-addition sequence. This mechanism involves the enzyme-catalyzed removal of a leaving group (often a hydroxyl or a nucleotide moiety) from the substrate, leading to the formation of an unsaturated intermediate, such as an alkene or an enol ether. cazypedia.orgacs.org This intermediate is then susceptible to the addition of a nucleophile (like water or a hydroxyl group) or a proton. The stereochemical inversion is achieved because the addition step occurs on the opposite face of the molecule compared to the elimination. cdnsciencepub.comacs.org This mechanism can be employed for epimerization at centers that are not directly activated by adjacent carbonyls, with the enzyme's active site facilitating both the elimination and subsequent addition steps in a controlled manner. ubc.caacs.orgoup.com

While many epimerases utilize cofactors like NAD(P)+ or pyridoxal (B1214274) 5'-phosphate (PLP), a class of epimerases can catalyze stereochemical inversion in a cofactor-independent manner. rsc.orgnih.govportlandpress.com These enzymes often act on substrates with relatively acidic protons at the epimeric center or employ unique protein architectures to stabilize high-energy intermediates. nih.govrsc.org The mechanisms employed by cofactor-independent epimerases can vary but often involve direct proton abstraction and addition facilitated by specific amino acid residues in the active site, without the involvement of diffusible cofactors for redox transformations or Schiff base formation. nih.govpnas.orgrsc.org Some cofactor-independent enzymes may utilize metal ions to activate the substrate or stabilize intermediates. nih.gov

Cofactor Independent Epimerization

Cofactor Dependencies in Epimer A Enzymatic Transformations (e.g., NAD+ dependence)

Enzymatic epimerization of various substrates, including those analogous to Epimer A (such as sugar nucleotides), frequently relies on the presence of specific cofactors. A prominent example is the dependence on NAD(P)+. Enzymes catalyzing such transformations often utilize a transient oxidation-reduction mechanism mediated by tightly bound NAD+ or NADP+. asm.orgacs.orgnih.gov In this process, the cofactor acts as an electron acceptor during an initial oxidation step, typically at the carbon center undergoing epimerization, leading to a transient keto intermediate. asm.orgnih.govresearchgate.net Subsequently, the reduced cofactor (NADH or NADPH) donates a hydride back to the molecule, but from the opposite face of the carbonyl, resulting in the inversion of stereochemistry at that center. acs.org This transient keto intermediate is crucial for disrupting the original stereochemical configuration and allowing for the formation of the epimer. asm.orgresearchgate.net The requirement for NAD+ highlights its essential role in facilitating the redox chemistry necessary for enzymatic epimerization in these cases. asm.orgacs.orgnih.gov

Substrate Specificity and Enzyme Kinetics in Epimer A Epimerase Reactions

Kinetic studies of epimerase reactions provide quantitative data on the enzyme's efficiency and interaction with its substrate. Unlike simple enzymatic reactions, the kinetics of epimerization can be complex, particularly when the substrate itself is being converted into a product that can also serve as a substrate for the reverse reaction. cazypedia.orgntnu.no Classical Michaelis-Menten kinetics may not always directly apply, and apparent kinetic parameters are often determined. cazypedia.orgntnu.no

Research findings on specific epimerases offer insights into typical kinetic values. For example, a CDP-tyvelose 2-epimerase-like enzyme showed a kcat with CDP-D-glucose of approximately 1.0 min-1 at pH 7.5 and 60°C. asm.orgnih.gov Another study on mannuronan C5-epimerase AlgE4 reported apparent Vmax and kcat values of 14.8 μmol min-1 mg-1 protein and 14 s-1, respectively. cazypedia.org Kinetic analyses can also reveal factors influencing reaction rate, such as substrate concentration, chain length (for polymeric substrates), and potential product inhibition. cazypedia.orgntnu.no

Table 1: Examples of Enzyme Kinetic Parameters for Related Epimerase Reactions

| Enzyme | Substrate | Temperature (°C) | pH | kcat (min-1) | Vmax (μmol min-1 mg-1) | Reference |

| CDP-tyvelose 2-epimerase-like enzyme | CDP-D-glucose | 60 | 7.5 | ~1.0 | Not specified | asm.orgnih.gov |

| Mannuronan C5-epimerase AlgE4 | Mannuronan | Not specified | Not specified | 14 s-1 (~840 min-1) | 14.8 | cazypedia.org |

Note: Values are approximate and depend on specific experimental conditions.

Chemical Epimerization Mechanisms of Epimer A

Beyond enzymatic catalysis, Epimer A can also undergo epimerization through purely chemical means, typically facilitated by acidic or basic conditions. These chemical pathways often involve the formation of reactive intermediates that allow for the inversion of stereochemistry at a specific carbon center.

Acid-Catalyzed Epimerization of Epimer A

Acid catalysis can induce the epimerization of certain compounds, including those structurally related to sugars or possessing similar functional groups. masterorganicchemistry.comresearchgate.netnih.gov While less common for simple aldose-ketose interconversions compared to base catalysis, acid-catalyzed epimerization can occur, particularly if the molecule contains features that stabilize carbocation or enol intermediates under acidic conditions. masterorganicchemistry.com The mechanism often involves protonation of a carbonyl group or a hydroxyl group, followed by steps that lead to the formation of an enol or a related intermediate where the chiral center becomes planar. masterorganicchemistry.com Reprotonation from the opposite face of the planar intermediate then results in the epimer. masterorganicchemistry.com

Studies on the acid-catalyzed epimerization of specific natural products, such as the conversion of kobophenol A to carasinol B, demonstrate that mild acidic conditions can facilitate these transformations. researchgate.netnih.gov The mechanism in such cases may involve the formation of a tertiary carbocation transition state stabilized by adjacent groups. nih.gov

Base-Catalyzed Epimerization of Epimer A

Base-catalyzed epimerization is a well-established pathway for many compounds, particularly those with an acidic hydrogen atom adjacent to a carbonyl group, such as sugars. libretexts.orgedubirdie.comyoutube.comyoutube.compearson.comacs.orgyoutube.com The presence of a base facilitates the removal of this acidic proton, leading to the formation of a resonance-stabilized intermediate. libretexts.orgedubirdie.comyoutube.compearson.comyoutube.comlibretexts.org

Enolate Mechanism

One of the primary mechanisms for base-catalyzed epimerization is the enolate mechanism. acs.orgnih.gov This pathway is initiated by the abstraction of an alpha-proton (a proton on the carbon adjacent to a carbonyl group) by a base. libretexts.orgedubirdie.comyoutube.compearson.comyoutube.comlibretexts.org This deprotonation generates a planar enolate anion, in which the negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. libretexts.orgyoutube.compearson.comyoutube.comlibretexts.org Because the alpha-carbon in the enolate is sp2 hybridized and planar, the original stereochemistry at this center is lost. libretexts.orglibretexts.org Subsequent reprotonation of the enolate can occur from either face of the planar intermediate. libretexts.orglibretexts.org If the proton is delivered to the opposite face from which it was removed, the stereochemistry at the alpha-carbon is inverted, leading to the formation of the epimer. libretexts.orgedubirdie.comyoutube.compearson.comlibretexts.org This mechanism is particularly relevant for the epimerization at the C2 position of aldose sugars. edubirdie.comyoutube.compearson.com

Enediol Mechanism

Another important mechanism in base-catalyzed epimerization, especially for sugars, is the enediol mechanism. acs.org This mechanism is closely related to the enolate mechanism and often proceeds through an enediol intermediate. libretexts.orgedubirdie.comyoutube.comyoutube.compearson.comnih.govoup.com Following the initial deprotonation of the alpha-carbon by a base, the resulting enolate can be protonated on the oxygen atom, leading to the formation of an enediol. edubirdie.comyoutube.compearson.com An enediol is characterized by a carbon-carbon double bond with hydroxyl groups attached to both carbons of the double bond. youtube.compearson.com This intermediate is also planar at the carbons involved in the double bond, causing the loss of stereochemical information at the epimeric center. pearson.com The enediol can then tautomerize back to a carbonyl form. libretexts.org If this tautomerization involves the donation of a proton to the carbon that was originally the alpha-carbon, and this proton addition occurs from the opposite face of the double bond, the epimer is formed. pearson.com The enediol mechanism is considered an alternative pathway to the enolate mechanism for achieving epimerization under basic conditions and is particularly relevant for the interconversion of aldoses and ketoses, as well as the epimerization of aldoses. edubirdie.comyoutube.compearson.com

Table 2: Key Intermediates in Epimerization Mechanisms

| Mechanism | Catalysis Type | Key Intermediate(s) | Relevance to Epimer A (based on typical examples) |

| Enzymatic | Enzyme | Transient Keto Intermediate | Common for NAD(P)+-dependent epimerases |

| Acid-Catalyzed | Acid | Enol, Carbocation (less common for simple sugars) | Depends on Epimer A structure; observed for some compounds |

| Base-Catalyzed | Base | Enolate Anion | Common for sugars and compounds with acidic α-hydrogens |

| Base-Catalyzed | Base | Enediol | Common for sugars, often linked to enolate pathway |

Radical-Mediated Epimerization of Epimer A

Radical reactions can play a significant role in the epimerization of organic compounds. These processes typically involve the generation of radical intermediates at or near a stereogenic center, followed by bond rotations and subsequent radical recombination or reaction to yield an epimer. The stereochemical outcome of radical reactions can be influenced by various factors, including the stability of intermediate radicals, steric effects, and reaction conditions.

Studies on different chemical systems have demonstrated radical-mediated epimerization. For instance, radical-mediated cyclization reactions have been explored in the synthesis of complex molecules, where the stereochemistry of the resulting cyclic product can be influenced by radical intermediates researchgate.net. In some cases, equilibrating radical species have been observed, which can lead to a mixture of epimers. For example, in a reductive cyclization study, a ratio of 78:1 favoring an axial radical epimer was observed in a model system, highlighting the influence of conformational preferences on radical stereochemistry.

Radical-mediated processes, such as brominations initiated by irradiation or radical initiators like dibenzoyl peroxide or azobisisobutyronitrile, have been shown to occur at ring positions of carbohydrates, potentially leading to epimeric products. The use of N-bromosuccinimide (NBS) in the presence of radical initiators or light is a common method for generating radicals adjacent to heteroatoms, which can then undergo reactions that affect stereochemistry.

While specific detailed studies on the radical-mediated epimerization of the compound Epimer A (CID 23582940) were not prominently found in the search results, the principles established in the radical epimerization of other systems, such as spiroacetals and carbohydrates, are relevant to understanding how such a process could occur. These mechanisms often involve the homolytic cleavage of a bond, the formation of a radical center that may be configurationally unstable or undergo rotation, and subsequent radical capture or reaction to form a new stereocenter or invert the configuration of an existing one.

Photochemical Epimerization Strategies for Epimer A

Photochemical reactions, initiated by the absorption of light, can also induce epimerization. These strategies often involve electronically excited states and the generation of reactive intermediates, including radicals or diradicals, which can undergo rearrangements or bond rotations leading to a change in stereochemistry.

Photochemical studies have revealed that the product distribution can be markedly dependent on the isomer undergoing irradiation. This suggests that light absorption can lead to distinct excited states or reaction pathways for different epimers. For example, the photochemistry of vinyl iodides has been investigated, demonstrating that photolysis can lead to the generation of vinyl radicals, and the product distributions were found to be isomer and solvent dependent.

Photoisomerization has also been observed in complex molecules, including steroids. Studies on the photoisomerization of Budesonide (B1683875), a steroid with epimers (Epimer A and Epimer B), have been reported. While the detailed mechanism may vary depending on the chromophore and molecular structure, such photoinduced transformations can result in the interconversion of epimers. Analysis techniques like HPLC are often used to monitor the progress of these reactions and separate the resulting epimers.

| Compound | HPLC Retention Time |

| Budesonide Epimer B | 23.9 min |

| Budesonide Epimer A | 26.3 min |

Table 1: HPLC Retention Times for Budesonide Epimers A and B (Example Data)

The proposed mechanisms for photochemical epimerization often involve the excitation of a molecule to a singlet or triplet state, followed by processes such as bond homolysis, pericyclic reactions, or energy transfer, which ultimately lead to a change in configuration at a stereogenic center. The efficiency and stereoselectivity of photochemical epimerization are highly dependent on the wavelength of light used, the solvent, temperature, and the presence of sensitizers or quenchers.

While direct photochemical epimerization strategies specifically applied to Epimer A (CID 23582940) were not detailed in the provided search results, the established principles of photochemical isomerizations in related systems underscore the potential for light-induced epimerization pathways for compounds containing suitable chromophores.

Synthetic Methodologies for Epimer a and Its Stereoisomers

Chemical Synthesis Approaches for Epimer A

Chemical synthesis provides versatile routes to construct complex molecular architectures, including those of epimers and their stereoisomers. Strategies often focus on controlling the stereochemistry at specific centers during bond formation or through post-synthetic modifications.

Stereoselective Synthesis of Epimer A

Stereoselective synthesis aims to preferentially form one stereoisomer over others. For epimers, this typically involves controlling the configuration at the single differing stereogenic center. Various chemical reactions and conditions can be employed to achieve stereoselectivity. For instance, stereoselective routes have been developed for the synthesis of specific epimers of natural products such as ptilocaulin (B1678321) and its 7-epimer, utilizing strategies like aldol (B89426) condensation and intramolecular nitrile oxide cycloaddition. researchgate.net Similarly, the stereoselective synthesis of Jaspine B and its C2 epimer has been achieved starting from Garner aldehyde, involving key steps like iodocyclization and organocuprate addition. rsc.org The synthesis of (+)-MK7607 and its C-1 epimer has been reported via a stereoselective route involving palladium-catalyzed allylic rearrangement and PBr₃-mediated allylic-transposed bromination. acs.orgnih.gov Stereoselective hydroboration has also been used in the synthesis of epimeric Δ⁷-tetrahydrocannabinols. kennesaw.edu These examples highlight the importance of selecting appropriate reagents and conditions to control stereochemical outcomes in epimer synthesis.

Total Synthesis Strategies Incorporating Epimer A Moieties

Total synthesis involves the complete chemical synthesis of complex molecules from simpler precursors. When dealing with complex molecules containing multiple stereocenters, total synthesis strategies must carefully consider the introduction and control of each stereogenic center, including those that define epimeric relationships. Total synthesis approaches have been successfully applied to various natural products and their epimers. For example, the total synthesis of (±)-modhephene and its epimer, (±)-epimodhephene, has been achieved through strategies involving photochemical cycloaddition. lookchem.com Stereoselective total synthesis has also been developed for nonenolides like herbarumin-II and its C-9 epimers, utilizing methods such as Yamaguchi esterification and intramolecular ring closure metathesis. researchgate.net The total synthesis of prostaglandin (B15479496) PGD₁ methyl ester and its epimers has been reported, involving steps like conjugate addition with asymmetric induction and stereochemical inversion. shu.ac.uk These syntheses often require multi-step sequences with careful control over reaction conditions to build the core structure and establish the correct relative and absolute stereochemistry of epimeric centers.

Derivatization and Analog Synthesis of Epimer A

Derivatization and analog synthesis involve modifying existing compounds to create new derivatives, including epimers or compounds with epimeric centers. This can be particularly useful for exploring structure-activity relationships or generating compounds with altered properties. For instance, chemical derivatization has been used in the context of Amaryllidaceae alkaloids like narciclasine (B1677919) to synthesize its C-2 epimer. researchgate.netnih.gov This involved methylation, protection of diol functions, and oxidation/reduction sequences. researchgate.netnih.gov In the field of vitamin D chemistry, various synthetic methods have been explored to invert the configuration at the C3 stereogenic center of the intact vitamin D skeleton, leading to the synthesis of C3-epimers. iiarjournals.org Derivatization can also be used to introduce functional groups or modify existing ones on an epimeric scaffold, leading to a library of analogs.

Chemoenzymatic Synthesis of Epimer A

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity and efficiency of enzymatic transformations. This approach can be particularly advantageous for the synthesis of chiral compounds and their epimers, offering improved stereocontrol and milder reaction conditions compared to purely chemical methods.

Integration of Enzymatic Steps in Epimer A Synthesis

Enzymes can be integrated into synthetic routes to catalyze specific steps, often with high chemo-, regio-, and stereoselectivity. For the synthesis of epimers, enzymes can be employed to control the configuration at a specific stereogenic center or to synthesize chiral building blocks. For example, mannuronan-C5-epimerases are enzymes that specifically convert mannuronic acid to its C5-epimer, guluronic acid, playing a key role in the biosynthesis and modification of alginates. europa.eu While this is a biosynthetic example, it illustrates the potential of enzymes to catalyze epimerization reactions. In synthetic contexts, enzymes like lipases have been used for kinetic resolution, which can be a strategy to obtain enantiomerically enriched precursors for epimer synthesis. acs.orghelsinki.fi The integration of enzymatic steps can simplify synthetic routes and improve the stereochemical purity of the final epimer.

Advanced Spectroscopic and Chromatographic Characterization of Epimer a

Chromatographic Separation Techniques for Epimer A and its Epimeric Pairs

Chromatographic techniques are fundamental for isolating and purifying Epimer A from reaction mixtures or natural sources, as well as for separating it from closely related epimers which possess very similar structures and properties biologynotesonline.comgoogle.com. The choice of chromatographic method depends on the specific properties of Epimer A and the complexity of the mixture.

High-Performance Liquid Chromatography (HPLC) for Epimer A Resolution

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of Epimer A from its epimeric pairs. This method leverages differences in interaction between the analytes and a stationary phase as they are carried through the column by a mobile phase researchgate.net. Effective separation of epimers by HPLC often requires careful optimization of stationary phase chemistry, mobile phase composition, pH, and temperature researchgate.netpsu.edu. For instance, the separation of budesonide (B1683875) epimers A and B has been achieved using reversed-phase C18 columns with mobile phases consisting of mixtures of acetonitrile, buffer, and sometimes modifiers like sodium dodecyl sulfate (B86663) researchgate.netscirp.orgnih.gov. Retention times for budesonide epimer B and epimer A were reported as 8.03 min and 8.73 min, respectively, in one method nih.gov, and 23.9 min and 26.3 min in another scirp.org. Another study on budesonide epimers reported retention times of 6.41 min for epimer B and 6.91 min for epimer A researchgate.net. Chiral stationary phases can also be employed for direct enantioselective or diastereoselective separation of epimers nih.gov.

Table 1: HPLC Retention Times for Selected Epimeric Pairs

| Compound Pair | Epimer B Retention Time (min) | Epimer A Retention Time (min) | Column Type | Mobile Phase | Reference |

| Budesonide Epimers | 8.03 | 8.73 | C18 | Acetonitrile:Phosphate (B84403) buffer pH 3.5 (40:60, v/v) | nih.gov |

| Budesonide Epimers | 23.9 | 26.3 | Hypersil BDS C18 | Water:Acetonitrile gradient | scirp.org |

| Budesonide Epimers | 6.41 | 6.91 | C18 | Acetonitrile:0.05 M Sodium acetate (B1210297) buffer pH 3.1 with 0.03% SDS (40:60) | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for Epimer A Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including improved resolution, speed, and sensitivity, by utilizing smaller particle size stationary phases and higher mobile phase pressures labrulez.com. This can be particularly beneficial for the analysis of Epimer A, allowing for faster separation and analysis of complex samples, including those containing multiple epimeric forms labrulez.com. UPLC methods have been developed for the analysis of compounds like budesonide and its epimers, demonstrating successful separation with good resolution and system suitability labrulez.com. The transfer of methods from HPLC to UPLC for epimer analysis has been shown to maintain or improve chromatographic performance labrulez.com.

Advanced Hyphenated Techniques for Epimer A Quantification and Detection (e.g., LC-MS/MS)

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the quantification and detection of Epimer A, especially in complex matrices psu.eduwindows.netlcms.cz. When coupled with effective chromatographic separation, MS detection provides high sensitivity and specificity psu.edu. LC-MS/MS is particularly valuable for distinguishing and quantifying epimers, even those that are isobaric (having the same mass) and difficult to separate chromatographically, by analyzing their fragmentation patterns lcms.cz. For example, LC-MS/MS has been used to separate and quantify vitamin D hydroxy metabolites and their epimers, which differ only in the spatial arrangement of a hydroxyl group windows.netlcms.cz. The combination of chromatographic resolution and specific mass transitions in MS/MS allows for accurate identification and quantification of individual epimers psu.edulcms.cz.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Epimer A Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural characterization and stereochemical elucidation of Epimer A kashanu.ac.irrsc.org. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity, functional groups, and three-dimensional arrangement of atoms in a molecule rsc.org. Differences in the spatial arrangement at a stereogenic center, as is the case for epimers, lead to distinct NMR spectra, allowing for their differentiation and the assignment of their relative and absolute configurations biologynotesonline.comrsc.org.

2D NMR Techniques for Epimer A Structure Assignment (e.g., DOSY)

Two-dimensional (2D) NMR techniques provide more comprehensive structural information than 1D NMR and are crucial for assigning the resonances of complex molecules like Epimer A kashanu.ac.irrsc.org. Techniques such as COSY, HSQC, HMBC, and NOESY provide correlations between nuclei, helping to establish connectivity and spatial proximity rsc.org. Diffusion-Ordered Spectroscopy (DOSY) NMR, while not directly used for stereochemical assignment, can be helpful in analyzing mixtures containing Epimer A by separating signals based on diffusion coefficients, which relate to molecular size science.gov. This can simplify complex spectra and aid in the analysis of Epimer A in the presence of other components.

Deuterium (B1214612) Labeling Studies in Epimer A Analysis

Deuterium labeling combined with NMR spectroscopy can be a powerful approach for studying the behavior and transformation of Epimer A, particularly in mechanistic studies or investigations of epimerization processes windows.netnih.govcore.ac.uk. By selectively replacing hydrogen atoms with deuterium at specific positions, changes in the NMR spectrum can be monitored to track the fate of those atoms during a reaction or process windows.netnih.gov. For example, deuterium labeling has been used in conjunction with LC-MS to study epimerization reactions, allowing for the differentiation and measurement of epimeric forms based on deuterium incorporation nih.gov. While direct deuterium NMR of Epimer A would provide information about the labeled positions, proton or carbon NMR of labeled Epimer A can reveal coupling or chemical shift changes that provide insights into its structure and reactivity core.ac.uk.

Quantitative NMR for Epimer A Mixture Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the direct identification and quantification of components within a mixture without the need for reference standards of each analyte, provided suitable signals are available in the NMR spectrum. mdpi.comnih.gov For epimeric mixtures, qNMR can be used to determine the ratio of the individual epimers present. This is typically achieved by integrating well-resolved signals in the ¹H or ¹³C NMR spectra that are unique to each epimer. mdpi.comnih.gov The accuracy of qNMR for epimer analysis has been shown to be comparable to other quantitative methods like HPLC. mdpi.comnih.gov For instance, qNMR has been successfully applied to quantify the 22R and 22S epimers of budesonide in pharmaceutical formulations by analyzing characteristic signals in their ¹H and ¹³C NMR spectra. mdpi.comnih.gov The choice of solvent (e.g., DMSO-d₆ or CDCl₃) in qNMR experiments can be critical and depends on the solubility of the epimers and the presence of excipients in a formulation. mdpi.comnih.gov

Mass Spectrometry (MS) for Epimer A Structural Characterization

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a compound, aiding in structural elucidation. nih.gov For epimers, which share the same molecular formula and molecular weight, MS alone is often insufficient to distinguish between them without coupling with a separation technique like liquid chromatography (LC-MS). worktribe.com However, variations in fragmentation patterns can sometimes provide clues about the differing stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Epimer A

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a compound, allowing for the confirmation of its elemental composition. For Epimer A (C₂₇H₂₃N₅O₃), HRMS would provide a highly accurate mass measurement that can be compared to the calculated exact mass for its molecular formula, thereby verifying its elemental composition. HRMS is a standard technique in the structural characterization of organic compounds, including epimers, ensuring the proposed molecular formula is correct.

Ionization Techniques and Matrix Effects in Epimer A Analysis

Electrospray ionization (ESI) is a commonly used soft ionization technique in MS that allows for the analysis of polar and thermally labile compounds with minimal fragmentation, typically producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). wikipedia.org Other ionization techniques may also be employed depending on the chemical properties of the epimer.

Matrix effects, which involve the enhancement or suppression of analyte ionization due to the presence of other compounds in the sample matrix, are a significant consideration in MS analysis, particularly in quantitative applications. wikipedia.org These effects can lead to inaccurate quantification if not properly addressed. Strategies to mitigate matrix effects include optimizing sample preparation, using matrix-matched calibration standards, employing internal standards (such as isotopically labeled analogs), and optimizing chromatographic separation to remove interfering substances. wikipedia.org Studies on the MS analysis of various epimers, such as ergot alkaloids, have highlighted the variability of matrix effects depending on the specific epimer and matrix composition. wikipedia.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) in Epimer A Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopies are valuable techniques for determining the absolute configuration of chiral molecules, including epimers. ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. VCD, on the other hand, measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions.

By comparing experimental VCD and/or ECD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration at chiral centers can be assigned. While ECD is a more commonly used technique, VCD can sometimes provide more reliable assignments, particularly for flexible molecules or when electronic transitions are not well-defined. The combination of VCD and ECD, often coupled with computational methods, has proven effective in the stereochemical analysis of complex molecules and epimeric mixtures. However, for some epimeric pairs, ECD or VCD alone may not be sufficient to distinguish between them, and computational analysis comparing calculated and experimental spectra is crucial.

X-ray Crystallography for Absolute Configuration Determination of Epimer A

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. By analyzing the diffraction pattern produced by X-rays passing through a single crystal, the precise positions of atoms in the molecule can be determined, including the stereochemistry at chiral centers.

For the determination of absolute configuration using X-ray crystallography, the phenomenon of anomalous dispersion (also known as the Bijvoet effect) is exploited. This effect is more pronounced in the presence of heavier atoms, but modern techniques and instrumentation allow for the determination of absolute configuration even for organic molecules containing only light atoms like carbon, hydrogen, nitrogen, and oxygen, provided high-quality crystals are obtained. Obtaining suitable single crystals of an epimer can sometimes be challenging. While X-ray crystallography provides unambiguous determination of relative configuration, confirming the absolute configuration requires careful analysis of Bijvoet pairs and often the presence of a heavier atom or co-crystallization with a chiral compound of known configuration. X-ray crystallography has been successfully applied to determine the absolute configuration of various epimers and other chiral molecules.

Structure Activity Relationship Sar Studies of Epimer a

Stereochemical Influence of Epimer A on Molecular Recognition

Research on epimeric pairs of molecules has demonstrated this principle. For example, an epimeric pair of side-chain stapled peptides designed to inhibit lysine (B10760008) specific demethylase 1 (LSD1) showed a significant difference in binding affinity, despite their structures varying at only one stereocenter tandfonline.com. This highlights the critical role of stereochemistry in the specific recognition events between a ligand and its protein target.

Similarly, studies investigating epimers of cerebrosides have employed advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) combined with Density Functional Theory (DFT) calculations to identify epimer-specific spectral fingerprints and structural characteristics acs.org. These distinct signatures underscore how epimeric differences are recognized at a molecular level, which can influence their interactions with biological membranes or proteins. Beyond small molecules and peptides, the stereochemical nature of glycans, which are carbohydrate epimers, on the SARS-CoV-2 spike protein has been shown to regulate receptor-binding affinity, further illustrating the importance of stereochemistry in complex biological recognition processes nih.gov.

Impact of Epimer A Configuration on Ligand-Receptor Interactions

The specific configuration of an epimer at a given stereogenic center can dramatically influence its ability to bind to and interact with its biological receptor, enzyme, or other target. This is a key aspect explored in SAR studies of epimeric compounds.

In the context of apratoxin A, a potent cytotoxic natural product, SAR studies involving its epimers revealed the critical role of specific stereocenters. The C-34 epimer of apratoxin A demonstrated equipotent cytotoxic activity compared to the parent compound. In contrast, the C-2 epimer showed a significantly reduced cytotoxicity nih.govnih.gov. This indicates that the stereochemical configuration at the C-2 position is crucial for maintaining potent cytotoxic activity, likely due to its direct involvement in key ligand-receptor interactions, while the configuration at C-34 is less critical for this effect.

Another example comes from studies on largazole (B1674506), a cyclic depsipeptide and a histone deacetylase (HDAC) inhibitor. The C7-epimer of largazole exhibited negligible inhibition of HDAC activity chemspider.com. This loss of activity suggests that the inversion of stereochemistry at C7 leads to unfavorable changes in the molecule's interaction with the HDAC enzyme, emphasizing the importance of the correct configuration at this position for effective ligand-receptor binding and subsequent biological activity.

Conformational Analysis and its Relation to Epimer A Activity

The conformation of a molecule, its three-dimensional arrangement in space, is a critical determinant of its biological activity. Epimers, due to their differing stereochemistry, can exhibit distinct conformational preferences. Understanding these conformational differences and their relationship to activity is a key component of SAR studies, often involving techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations tandfonline.comubbcluj.ro.

Conformational analysis has been instrumental in explaining the differing activities of epimeric compounds. For the epimeric pair of side-chain stapled peptides targeting LSD1, NMR spectroscopy was used to analyze their conformational behavior in solution tandfonline.com. This analysis revealed differences in the ensembles of conformations adopted by the two epimers, and importantly, the bioactive conformation (as determined by the bound structure of the more potent epimer) was found to be present to a measurable extent in the solution ensemble of the active epimer tandfonline.com. This supports the concept of conformational selection, where the protein preferentially binds to a pre-existing conformation of the ligand.

Molecular modeling studies have also been applied to investigate the conformational implications of epimerization. For instance, molecular modeling was used to study the conformational changes associated with the inversion of configuration at C7 in the largazole C7-epimer chemspider.com. These changes in conformation were proposed to be responsible for the observed reduction in binding affinity and biological activity chemspider.com. Conformational analysis of other natural products and their epimeric analogues, such as epothilones, has further demonstrated how modifications that influence conformational preferences can impact biological activity and aid in identifying the biologically relevant conformation ubbcluj.ro. The conformational analysis of lactivicin epimer a also contributed to understanding its lack of biological activity uni.lu.

In Silico Modeling and Molecular Docking of Epimer A and its Epimers

In silico methods, including molecular modeling, molecular dynamics simulations, and molecular docking, are powerful computational tools used to complement experimental SAR studies of epimers. These methods allow researchers to predict and analyze the potential binding modes, affinities, and interactions of epimers with their biological targets at an atomic level chemspider.comubbcluj.ronih.govresearchgate.net.

Molecular docking is frequently used to predict how a ligand, including an epimer, might fit into the binding site of a receptor or enzyme. By comparing the predicted binding poses and energies of different epimers, researchers can gain insights into why one epimer might be more active than another. For the largazole C7-epimer, molecular modeling studies were utilized to understand the conformational changes and their potential impact on binding to HDAC8 chemspider.com.

Molecular dynamics simulations provide a more dynamic view of the ligand-receptor interaction, allowing for the exploration of conformational flexibility and the stability of binding poses over time tandfonline.comubbcluj.ro. In the study of the epimeric side-chain stapled peptides, MD simulations were used to generate conformational ensembles in solution, providing a theoretical basis for the conformational differences observed experimentally and their relevance to binding tandfonline.com.

Biological and Biosynthetic Significance of Epimer a

Role of Epimer A in Metabolic Pathways

The specific stereochemistry of a molecule is critical for its interaction with biological systems, particularly enzymes and receptors. As an epimer, "Epimer A" would possess distinct physical and chemical properties compared to its epimeric counterparts, influencing its behavior in metabolic processes. Even a slight change in configuration at a specific chiral carbon can impact how an epimer interacts with biological receptors and enzymes, leading to different effects. nih.gov

Epimerization, the process of converting one epimer to another, plays a crucial role in diversifying carbohydrate structures and influencing their metabolism. wikipedia.org This interconversion allows sugars with distinct chemical properties and biological activities to be utilized by enzymes and absorbed by cells. wikipedia.org For instance, the epimerization between glucose and mannose or glucose and galactose, which differ at C2 and C4 respectively, can affect metabolic pathways and energy utilization. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.org Epimers can serve as essential precursors in metabolic pathways, contributing to the synthesis of various biomolecules. wikipedia.org Their distinct structures also play a role in processes such as glycosylation, where carbohydrates are attached to proteins or lipids, and in cell signaling. researchgate.netwikipedia.org

Enzymatic Control of Epimer A Stereochemistry in Biological Systems

The precise control of stereochemistry in biological molecules, including the formation and interconversion of epimers like "Epimer A", is primarily mediated by enzymes. Epimerization often occurs through enzymatic reactions, particularly those catalyzed by epimerases. wikipedia.orgwikipedia.orgnih.gov Epimerases are a specific class of enzymes that catalyze the inversion of configuration at a single chiral carbon atom in a substrate molecule. wikipedia.orgeragene.comwikidata.orgnih.gov

Beyond dedicated epimerases, other enzymes such as oxidases and reductases can also be involved in epimerization processes. wikipedia.orgwikipedia.orgfishersci.sefishersci.cafishersci.bewikipedia.orgresearchgate.net These enzymes often work in concert, facilitating epimerization through mechanisms that may involve the formation of transient intermediates. One common mechanism involves a deprotonation/reprotonation sequence at the chiral center undergoing inversion. wikidata.orgnih.govwikipedia.orgnih.gov Another strategy involves sequential oxidation and reduction steps, often catalyzed by oxidase/reductase pairs, which can transiently remove the stereocenter, allowing for stereoselective reduction to form the epimer. wikipedia.orgwikipedia.orgfishersci.sefishersci.cafishersci.bewikipedia.orgresearchgate.net

Examples of enzymes involved in controlling epimer stereochemistry include UDP-galactose 4-epimerase (GalE), which interconverts UDP-glucose and UDP-galactose, and GDP-mannose 3,5-epimerase, involved in the conversion of GDP-mannose to GDP-L-galactose. eragene.comresearchgate.net In the biosynthesis of certain natural products, such as monoterpene indole (B1671886) alkaloids and aminoglycoside antibiotics, oxidase/reductase pairs have been identified that catalyze specific epimerization steps crucial for the final product's stereochemistry. wikipedia.orgwikipedia.orgfishersci.cawikipedia.org

Plausible Biosynthetic Pathways Leading to Epimer A

The biosynthesis of "Epimer A" would involve a series of enzymatic transformations starting from precursor molecules. The specific pathway would depend on the chemical nature of "Epimer A". However, based on known biosynthetic routes for other epimers, several common strategies can be inferred.

Precursor Identification and Conversion Steps

The biosynthesis of epimers typically begins with a defined precursor molecule that already possesses some, but not all, of the structural features of the final epimer. This precursor then undergoes a series of enzymatic conversion steps to introduce or modify functional groups and establish the correct stereochemistry at the epimeric center.

In the biosynthesis of monoterpene indole alkaloids, for example, strictosidine, formed from tryptamine (B22526) and secologanin, serves as a key precursor. wikipedia.orgnih.gov Subsequent enzymatic steps, including epimerization at specific carbons, lead to the formation of various alkaloid epimers with distinct biological activities, such as the C3 epimerization observed in the biosynthesis of reserpine (B192253) and alpha-yohimbine. fishersci.cafishersci.be Similarly, in the biosynthesis of aminoglycoside antibiotics like the gentamicin (B1671437) C complex, intermediates undergo epimerization catalyzed by specific enzymes to yield the different epimers, such as gentamicin C2 and C2a. wikipedia.org The biosynthesis of modified sugars, like the 4-aminoheptose 2-epimers found in septacidins and spicamycins, also involves specific pathways starting from precursors derived from central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Key conversion steps often involve oxidation, reduction, isomerization, and the action of epimerases to precisely control the stereochemical outcome at each chiral center. wikipedia.orgwikipedia.orgfishersci.sefishersci.cafishersci.bewikipedia.orgresearchgate.net

Enzymes Involved in Epimer A Biosynthesis (e.g., Epimerases, Oxidases, Reductases)

The enzymes driving the biosynthesis of "Epimer A" would be central to dictating the stereochemical outcome of the pathway. As discussed earlier, epimerases are directly responsible for inverting the configuration at a single chiral center. wikipedia.orgeragene.comwikidata.orgnih.gov

However, the biosynthesis of epimers frequently involves the coordinated action of other enzyme classes. Oxidases can introduce carbonyl groups adjacent to a chiral center, creating a prochiral intermediate that can then be acted upon by a stereoselective reductase to establish a new stereochemistry. wikipedia.orgwikipedia.orgfishersci.sefishersci.cafishersci.bewikipedia.orgresearchgate.net This oxidation-reduction strategy is a common theme in the formation of epimers in various biosynthetic pathways, including those for alkaloids and modified sugars. For instance, FAD-dependent oxidases and medium-chain dehydrogenase/reductases have been shown to catalyze epimerization through such a two-step process in alkaloid biosynthesis. fishersci.cafishersci.be Aminotransferases have also been implicated in epimerization during the biosynthesis of aminoglycosides. wikipedia.org

The specific enzymes involved in "Epimer A" biosynthesis would therefore likely include one or more epimerases, potentially coupled with oxidases and reductases, working in a specific sequence to convert the precursor molecule into the desired epimeric form.

Epigenetic Modulation of Epimer A Biosynthesis

The biosynthesis of natural products and other metabolites is a tightly regulated process, and this regulation can occur at multiple levels, including epigenetic modulation. Epigenetic mechanisms, such as DNA methylation, histone modifications, and regulation by non-coding RNAs, can influence gene expression without altering the underlying DNA sequence. nih.govwikidata.orgamdb.online

While direct research specifically on the epigenetic modulation of a compound named "Epimer A" is not available, the principle of epigenetic regulation of biosynthetic pathways is well-established. The genes encoding the enzymes involved in "Epimer A" biosynthesis, such as epimerases, oxidases, and reductases, could be subject to epigenetic control. wikidata.orgamdb.onlineuni.lu This could involve changes in chromatin structure affecting the accessibility of transcription factors to the promoters of these genes, leading to altered levels of enzyme production. wikidata.orgciteab.com Non-coding RNAs, such as microRNAs, could also potentially regulate the translation or stability of the mRNA molecules encoding these biosynthetic enzymes. wikidata.org

Theoretical and Computational Chemistry of Epimer a

Density Functional Theory (DFT) Studies on Epimer A

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to study the electronic structure and properties of molecules wikipedia.orgresearchgate.net. DFT calculations provide valuable information about the optimized geometries and electronic distributions of chemical compounds.

Geometric Optimization and Electronic Structure of Epimer A

Geometric optimization using DFT involves finding the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy stackexchange.com. This process provides precise bond lengths, angles, and dihedral angles, defining the molecule's equilibrium structure. DFT calculations also yield information about the electronic structure, such as molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding the molecule's reactivity and interactions. Studies on various epimers have utilized DFT for geometry optimization and analysis of electronic structure to understand the impact of stereochemical differences mdpi.comresearchgate.netnih.gov. For instance, DFT calculations have been applied to determine the absolute configuration and analyze the electronic properties of epimeric mixtures nih.govnih.gov.

Reaction Mechanism Calculations for Epimerization of Epimer A

DFT is a valuable tool for studying reaction mechanisms, including epimerization processes nsf.govrsc.orgnih.gov. By calculating the energies of reactants, transition states, and products along a reaction pathway, DFT can elucidate the feasibility and kinetics of a transformation. Transition state calculations provide insights into the energy barrier of the reaction, which is directly related to the reaction rate nsf.gov. DFT studies have been used to investigate the mechanisms of epimerization in various systems, including those involving radical intermediates or catalytic processes nsf.govrsc.orgnih.govresearchgate.net. These calculations can help identify key intermediates and transition states, providing a detailed molecular understanding of how one epimer converts into another nsf.govresearchgate.net. For example, DFT calculations have been used to study the epimerization of glucose and mannose, revealing the mechanism of a 1,2 carbon shift catalyzed by Mo-based compounds researchgate.net.

Molecular Dynamics (MD) Simulations of Epimer A in Solution

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time mdpi.comeasychair.org. MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with the surrounding environment, such as a solvent mdpi.comeasychair.org.

Conformational Sampling and Dynamics of Epimer A

MD simulations are essential for exploring the conformational space of flexible molecules like Epimer A in solution uantwerpen.befrontiersin.orgnih.govacs.org. By simulating the molecule's motion over time, MD can sample various possible three-dimensional arrangements and their relative populations frontiersin.orgnih.govacs.org. This is particularly important for epimers, as subtle differences in stereochemistry can lead to significant differences in conformational preferences and dynamics uantwerpen.be. Studies have used MD simulations to investigate the conformational behavior of epimeric compounds, revealing how stereochemical variations influence their flexibility and accessible conformations in solution uantwerpen.be. Enhanced sampling techniques within MD simulations can be employed to overcome limitations in sampling complex conformational landscapes frontiersin.orgnih.govacs.org.

Solvent Effects on Epimer A Structure and Reactivity

The presence of a solvent can significantly influence the structure, conformation, and reactivity of a molecule easychair.orgcdnsciencepub.comacs.orgacs.org. MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects, such as solvation, hydrogen bonding, and their impact on the molecule's behavior mdpi.comeasychair.orgcdnsciencepub.comacs.orgacs.org. Studies utilizing MD simulations have explored how different solvents affect the conformational equilibria and reaction rates of epimers cdnsciencepub.comacs.org. These simulations can reveal the nature of interactions between the epimer and solvent molecules, providing a molecular-level understanding of solvent-induced effects cdnsciencepub.comacs.org. For instance, MD simulations have been used to study solvent effects on the Z/E equilibrium of thioamides, highlighting the role of hydrogen bonding interactions acs.org.

Quantum Mechanical (QM) Calculations for Epimer A Stereoisomers

Quantum Mechanical (QM) calculations, often used in conjunction with or as part of DFT methods, are fundamental for accurately describing the electronic structure and properties of molecules, especially when considering different stereoisomers researchgate.netresearchgate.net. QM calculations can provide highly accurate energies, geometries, and spectroscopic parameters for individual molecules researchgate.netresearchgate.net. When applied to epimer A and its stereoisomers, QM calculations can help differentiate between them based on their intrinsic electronic and structural properties mdpi.comnih.govresearchgate.net. These calculations are particularly useful for determining relative stabilities of stereoisomers and for predicting spectroscopic data (such as NMR shifts or optical rotation) that can be compared with experimental results for structural elucidation and confirmation mdpi.comnih.govresearchgate.net. QM methods have been successfully applied to determine the absolute configuration and analyze the properties of various epimeric compounds mdpi.comnih.govresearchgate.net.

Shape Theory and Molecular Geometry Analysis of Epimer A

Shape theory, a more specialized area within computational chemistry, provides a framework for quantitatively comparing and analyzing the shapes of molecules. mdpi.comacs.orgnih.gov It allows researchers to move beyond simple visual inspection and use rigorous mathematical and statistical methods to describe molecular shape and the differences between related molecules like epimers. mdpi.comnih.gov This approach often involves representing molecules based on a finite number of reference points and using geometric descriptors and Riemannian distances to measure similarities and differences in shape. mdpi.com

Research findings demonstrate the application of these techniques to various epimeric systems. For instance, computational studies utilizing DFT have been employed to examine the geometries and energies of sugar epimers, revealing insights into their conformational preferences. acs.org While specific detailed research findings on the shape theory and molecular geometry analysis solely focused on Epimer A (PubChem CID 23582940) were not extensively available in the immediate search results, the methodologies applied to other epimers are directly relevant.

Studies on the antioxidant activity of betanin, betanidin, and their C15-epimers have successfully utilized shape theory to compare molecular geometries and correlate them with chemical descriptors related to their activity. mdpi.comnih.gov This involved optimizing molecular structures using DFT protocols and then applying shape theory to establish comparisons between the geometries of the epimers and their deprotonated forms. mdpi.comnih.gov The analysis involved calculating Riemannian distances to quantify the geometric differences, both globally for the entire molecule and in subspaces defined by individual chemical elements. mdpi.com

Furthermore, integrated spectroscopic and computational approaches, which include DFT calculations for determining chemical shifts and analyzing 2D and 3D structures, have been applied to the structural elucidation and absolute configuration determination of epimeric mixtures. x-mol.netnih.govresearchgate.netuantwerpen.be These studies highlight the importance of computational methods in establishing the precise three-dimensional arrangement of atoms in epimers, which is fundamental to understanding their shape and properties. x-mol.netnih.gov

While specific geometric parameters or shape descriptors for Epimer A (CID 23582940) from dedicated computational studies were not found, the application of DFT for geometry optimization and the principles of shape theory for molecular comparison are the established methods used in theoretical and computational chemistry to analyze compounds like Epimer A and its potential epimers. The detailed research on other epimers provides a strong indication of the type of analysis that would be performed. This typically involves calculating optimized geometries, energy differences between conformers, and using shape descriptors to quantify the spatial distribution of atoms.

Q & A

Q. What modeling strategies resolve contradictions in Epimer A’s retention behavior across chromatographic systems?

- Methodological Answer : Employ multivariate regression models to correlate RT with physicochemical properties (logP, polar surface area). For example, reciprocal square transformations of RT data for Epimer A improve model fit (R² > 0.95) compared to linear models. Validate using Pareto charts to rank parameter effects .

- Example Equation : RT (Epimer A) = 1/(α + β·pH² + γ·Temp), where α, β, γ are coefficients derived from DOE .

Q. How can researchers design studies to elucidate Epimer A’s formation pathways in complex matrices?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace epimerization mechanisms. Combine kinetic studies with density functional theory (DFT) calculations to predict intermediate states. Reference frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

Q. What methodologies validate the stereochemical purity of Epimer A in polymorphic systems?

- Methodological Answer : Integrate vibrational circular dichroism (VCD) spectroscopy with X-ray crystallography. Compare experimental spectra with computational predictions (e.g., Gaussian software). For quantitation, apply chiral stationary phases in ultra-high-performance liquid chromatography (UHPLC) with diode-array detection .

Q. How do researchers optimize synthetic routes for Epimer A while minimizing diastereomeric byproducts?

- Methodological Answer : Apply Quality by Design (QbD) principles to identify critical process parameters (CPPs). Use partial least squares (PLS) regression to correlate reaction variables (e.g., solvent polarity, stirring rate) with enantiomeric excess (EE). Validate using robustness testing within defined design spaces .

Framework for Rigorous Research Design

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on Epimer A’s metabolic stability should clarify its novelty (e.g., unexplored enzyme interactions) and relevance (e.g., pharmacokinetic implications) .

- PICOT Framework : Structure hypotheses as:

"In [Population: synthetic mixtures], does [Intervention: pH adjustment] compared to [Comparison: neutral conditions] improve [Outcome: Epimer A yield] within [Time: 24-hour reactions]?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.